molecular formula C6H8N2O3 B078200 4,6-Dimethoxypyrimidin-2(1H)-one CAS No. 13223-26-2

4,6-Dimethoxypyrimidin-2(1H)-one

Cat. No.: B078200
CAS No.: 13223-26-2
M. Wt: 156.14 g/mol
InChI Key: OVHHLJFHCUVHRI-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry Research

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, forms the core of numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast number of synthetic compounds with diverse pharmacological and agrochemical applications. researchgate.netjddtonline.info Research into pyrimidine chemistry is a burgeoning field, driven by the quest for new therapeutic agents and functional materials. ijpsr.com The derivatization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological activities. orientjchem.orgnih.gov

Within this broad context, 4,6-dimethoxypyrimidin-2(1H)-one and its tautomeric form, 4,6-dimethoxy-2-hydroxypyrimidine, represent a key subclass of pyrimidines. The presence of the two methoxy (B1213986) groups at the 4 and 6 positions significantly influences the electron distribution within the pyrimidine ring, thereby affecting its reactivity and interaction with biological targets. The keto-enol tautomerism between the pyrimidin-2(1H)-one and the 2-hydroxypyrimidine (B189755) forms is a crucial aspect of its chemistry, influencing its behavior in different chemical environments and its potential for forming various derivatives. researchgate.netgoogle.com

Significance as a Core Heterocyclic Scaffold in Contemporary Organic Synthesis

The 4,6-dimethoxypyrimidin-2-yl moiety is recognized as a "privileged structure" in medicinal chemistry and agrochemistry. This is largely due to its ability to act as a versatile scaffold for the construction of complex molecules with desired biological activities. nih.gov The pyrimidine core can participate in various chemical transformations, making it an attractive starting material for the synthesis of a diverse range of derivatives.

A prime example of its significance is the use of the closely related compound, 2-amino-4,6-dimethoxypyrimidine (B117758), as a crucial intermediate in the synthesis of numerous sulfonylurea herbicides. nih.gov These herbicides are known for their high efficiency and low toxicity. nih.govmdpi.com The 4,6-dimethoxypyrimidinyl group is a key component in several commercial herbicides, highlighting the industrial relevance of this scaffold. nih.gov

Furthermore, the pyrimidinone core, in general, is a well-established pharmacophore found in a variety of clinically used drugs. researchgate.net The ability of the nitrogen atoms and the carbonyl group to participate in hydrogen bonding interactions makes it an effective binder to biological targets such as kinases and other enzymes. nih.gov This has spurred extensive research into the synthesis of novel pyrimidinone derivatives as potential therapeutic agents for a range of diseases, including cancer. nih.gov

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving the this compound scaffold has primarily focused on its application as a building block for the synthesis of biologically active compounds. Key research trajectories include:

Herbicide Development: A significant body of research has been dedicated to the synthesis of novel herbicides incorporating the 4,6-dimethoxypyrimidine (B185312) moiety. Studies have shown that derivatives such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates exhibit potent herbicidal activity against various weeds. nih.govnih.gov Research in this area continues to explore new derivatives with improved efficacy and selectivity. researchgate.netnih.gov

Medicinal Chemistry: The pyrimidinone scaffold is a focal point in the design and synthesis of new drug candidates. While direct studies on the biological activity of this compound are limited, extensive research on related pyrimidinone derivatives has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com The structural features of the 4,6-dimethoxypyrimidine core make it an attractive starting point for the development of kinase inhibitors and other targeted therapies.

Synthetic Methodology: Researchers are continuously developing new and efficient methods for the synthesis of pyrimidinone derivatives. This includes the exploration of one-pot, multi-component reactions and the use of novel catalysts to improve yields and reduce environmental impact. derpharmachemica.com The development of facile synthetic routes to the 4,6-dimethoxypyrimidine core and its derivatives is crucial for facilitating further research into their applications.

Below is a table summarizing some of the research findings on derivatives of this compound:

Derivative TypeApplicationKey Findings
4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxy acetatesHerbicidalHigh activity against monocotyledonous plants. nih.govnih.gov
Pyrido[2,3-d]pyrimidine (B1209978) derivativesHerbicidalSome compounds showed good activity against specific weeds. nih.gov
Pyrazole-containing pyrimidine derivativesHerbicidalExpressed bleaching activities, potential pigment biosynthesis inhibitors. nih.gov
General Pyrimidinone DerivativesMedicinal ChemistryBroad spectrum of pharmacological properties including antitumor and anti-inflammatory effects. nih.govnih.gov

Properties

IUPAC Name

4,6-dimethoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-4-3-5(11-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHHLJFHCUVHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551043
Record name 4,6-Dimethoxypyrimidin-2(1H)-one
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-26-2
Record name 4,6-Dimethoxy-2-hydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13223-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxypyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4,6 Dimethoxypyrimidin 2 1h One and Its Derivatives

Established Synthetic Routes to the Pyrimidine (B1678525) Core

The formation of the foundational pyrimidine ring of 4,6-dimethoxypyrimidin-2(1H)-one typically involves a two-stage process: the initial construction of a dihydroxy-substituted pyrimidine ring, followed by methylation.

Multi-step Syntheses from Precursor Molecules

A prevalent multi-step synthetic strategy for this compound commences with the synthesis of its precursor, 4,6-dihydroxypyrimidin-2(1H)-one. This intermediate is classically prepared through the condensation of a malonic acid ester, such as dimethyl malonate or diethyl malonate, with urea (B33335). google.comnih.govbu.edu.eg This reaction is typically carried out in the presence of a strong base like sodium methoxide or sodium ethoxide in an alcoholic solvent. google.comresearchgate.net

The subsequent and crucial step is the O-methylation of the 4,6-dihydroxypyrimidin-2(1H)-one intermediate. This transformation is commonly achieved using a methylating agent like dimethyl sulfate. wikipedia.orgwipo.int The reaction introduces the two methoxy (B1213986) groups at the 4 and 6 positions of the pyrimidine ring, yielding the final product, this compound.

A variety of precursor molecules can be employed in these multi-step syntheses, with the choice often dictated by factors such as cost, availability, and desired reaction efficiency. The following table summarizes some of the key precursor molecules and their roles in the synthesis.

Precursor MoleculeRole in Synthesis
Dimethyl MalonateThree-carbon backbone for the pyrimidine ring
Diethyl MalonateAlternative three-carbon source for the pyrimidine ring researchgate.net
UreaSource of the N-C-N fragment of the pyrimidine ring nih.gov
FormamideCan also serve as a source for the N-C-N fragment google.com
Sodium MethoxideBase catalyst for the initial condensation reaction google.com
Dimethyl SulfateMethylating agent for the dihydroxy intermediate wikipedia.orgwipo.int

Cyclization Reactions in Pyrimidine Formation

The core of the synthesis of the pyrimidinone ring lies in a cyclization reaction, specifically a cyclocondensation. This reaction involves the formation of the heterocyclic ring from acyclic precursors. In the case of 4,6-dihydroxypyrimidin-2(1H)-one, the cyclocondensation occurs between a 1,3-dicarbonyl compound (the malonic acid ester) and urea. google.com

The mechanism of this base-catalyzed reaction generally proceeds through the initial formation of an enolate from the malonic ester. This is followed by a nucleophilic attack of the urea on one of the carbonyl groups of the malonate. Subsequent intramolecular condensation and elimination of alcohol molecules lead to the formation of the stable six-membered pyrimidine ring.

Advanced and Green Chemistry Approaches in Synthetic Design

In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of pyrimidine derivatives, including this compound. These advanced approaches focus on catalyst-mediated optimizations, process improvements, and the adoption of green chemistry principles.

Catalyst-Mediated Synthesis Optimizations

The use of catalysts is crucial in optimizing the synthesis of pyrimidinones. While traditional methods rely on stoichiometric amounts of strong bases, modern approaches explore the use of more efficient and recyclable catalysts. For the initial cyclocondensation step, various Lewis and Brønsted acids have been investigated to promote the reaction under milder conditions. nih.gov

In the subsequent methylation step, advancements are being made to move away from hazardous reagents like dimethyl sulfate. Catalytic methylation techniques are an area of active research, exploring the use of less toxic methylating agents in conjunction with suitable catalysts to achieve high yields and selectivity. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols has been reported as a sustainable alternative. nih.govbohrium.com

The following table highlights some catalyst types and their applications in pyrimidine synthesis.

Catalyst TypeApplication in SynthesisAdvantages
Strong Bases (e.g., Sodium Methoxide)Traditional catalyst for cyclocondensationWell-established, high yields
Lewis Acids (e.g., ZrCl4, BiCl3)Catalyst for Biginelli-type reactions (related pyrimidinone synthesis) researchgate.netMilder reaction conditions, potential for recyclability
Iridium Pincer ComplexesCatalyzes multicomponent synthesis of pyrimidines from alcohols nih.govbohrium.comSustainable, high atom economy
SO3H@imineZCMNPsHeterogeneous nanocatalyst for dihydropyrimidinone synthesis researchgate.netReusable, solvent-free conditions, high yields

Process Improvements for Enhanced Yield and Purity

Optimizing reaction parameters is key to maximizing the yield and purity of this compound. This includes fine-tuning the reaction temperature, solvent, and reaction time. For the synthesis of the 4,6-dihydroxypyrimidine precursor, studies have shown that controlling the temperature during the addition of reactants can significantly impact the final yield. google.com

Furthermore, process intensification techniques, such as flow chemistry, are being explored to improve the efficiency and safety of pyrimidine synthesis. researchgate.netmdpi.com Flow reactors offer better control over reaction parameters, leading to higher yields, reduced reaction times, and easier scalability compared to traditional batch processes. researchgate.net

Development of Environmentally Conscious Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidinones to minimize environmental impact. researchgate.net This includes the use of less hazardous solvents, or ideally, solvent-free reaction conditions. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also a key feature of green chemistry as they reduce waste and energy consumption. researchgate.net

The development of reusable heterogeneous catalysts is another important aspect of green synthesis, as it simplifies product purification and reduces catalyst waste. researchgate.net Moreover, research into using renewable starting materials, such as biomass-derived alcohols, for pyrimidine synthesis is a promising avenue for creating more sustainable chemical processes. nih.govbohrium.com

Preparation of Key Intermediates for Downstream Synthesis

The strategic synthesis of these intermediates is paramount for the efficient production of a wide array of pyrimidine derivatives utilized in various chemical fields, including pharmaceuticals and agrochemicals.

2-Amino-4,6-dimethoxypyrimidine (B117758) (ADMP) is a vital intermediate, particularly in the synthesis of sulfonylurea herbicides. nbinno.com Several synthetic pathways have been developed for its production, often starting from simple, readily available materials.

One common industrial method involves a multi-step process beginning with the cyclization reaction of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine. nbinno.comproquest.com This intermediate is then chlorinated, typically using phosphorus oxychloride, to yield 2-amino-4,6-dichloropyrimidine. The final step is a methoxylation reaction with a sodium methanol solution to produce ADMP. nbinno.comproquest.com An alternative approach involves the methylation of 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst. nbinno.com

Another significant synthetic route starts from malononitrile. quickcompany.ingoogle.com In one described process, malononitrile and methanol are reacted in a solvent like toluene in the presence of dry hydrogen chloride gas. quickcompany.in The resulting intermediate, 3-amino-3-methoxy-N-cyano-2-propenimidate, is then cyclized using a solution of cyanamide and sodium bicarbonate to form the final product. quickcompany.in A variation of this method utilizes acetyl chloride in place of hydrogen chloride gas, which has been reported to result in a total yield of 82.8% with a product purity of 99.6%. proquest.com Lewis acidic ionic liquids, such as Et3NHCl-2ZnCl2, have also been employed as catalysts for the cyclization step, achieving yields up to 94.8%. researchgate.net

Table 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Starting Materials Reagents and Solvents Reaction Conditions Yield Purity

2-Chloro-4,6-dimethoxypyrimidine serves as a versatile building block in chemical synthesis. chemicalbook.com A primary method for its preparation is the diazotization of 2-amino-4,6-dimethoxypyrimidine. This reaction is typically carried out by treating the amino-pyrimidine with sodium nitrite in concentrated hydrochloric acid at low temperatures (-15°C to 0°C). chemicalbook.com While effective, this method has been reported to have a relatively low yield of around 30%. chemicalbook.comgoogle.com

An alternative and higher-yielding synthesis starts from 3-amino-3-methoxy-N-nitrile-2-propionamidine, an intermediate also used in the synthesis of ADMP. google.com This intermediate is treated with hydrogen chloride gas in methanol at a controlled temperature (e.g., 5°C). Following the reaction, the product is isolated by crystallization. This method has been reported to produce 2-chloro-4,6-dimethoxypyrimidine with high purity and yields ranging from 77% to 82.1%. google.com Another route involves a three-step process starting from malononitrile, which undergoes a salt-forming reaction, a cyanamide reaction, and finally a condensation reaction under the influence of a catalyst to yield the target compound. google.com

Table 2: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

Starting Material Reagents and Solvents Reaction Conditions Yield Purity
2-Amino-4,6-dimethoxypyrimidine 36% Hydrochloric acid, Sodium nitrite (aqueous solution) -15°C to -10°C 29.9% chemicalbook.com N/A
3-Amino-3-methoxy-N-nitrile-2-propionamidine Hydrogen chloride gas, Methanol 0°C to 12°C 77% - 82.1% google.com 99.5% - 99.6% google.com

Derivatives of 2-mercaptopyrimidine are important intermediates in the synthesis of various biologically active compounds. researchgate.netmdpi.com The general synthesis of 2-mercaptopyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with thiourea. orgsyn.org For example, 2-mercapto-4,6-dimethylpyrimidine hydrochloride can be synthesized by reacting acetylacetone with thiourea in ethanol in the presence of concentrated hydrochloric acid, with a reported yield of 80%. prepchem.com

While a direct, high-yield synthesis for 2-mercapto-4,6-dimethoxypyrimidine was not detailed in the reviewed sources, the synthesis of related thio-derivatives provides insight into potential methodologies. For instance, 4,6-dimethoxy-2-methylthiopyrimidine can be efficiently prepared via the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide. This reaction, facilitated by a phase-transfer catalyst like tetrabutylammonium bromide, achieves a high yield of 95.6%. asianpubs.orgasianpubs.org This suggests that 2-chloro-4,6-dimethoxypyrimidine is a viable precursor for introducing a sulfur-containing functional group at the 2-position of the pyrimidine ring. The resulting 2-alkylthio-pyrimidines can be further modified, for example, through oxidation to form sulfonyl derivatives. asianpubs.orgasianpubs.org

Table 3: Synthesis of 2-Mercapto- and 2-Alkylthiopyrimidine Derivatives

Product Starting Materials Reagents and Solvents Reaction Conditions Yield
2-Mercapto-4,6-dimethyl-pyrimidine hydrochloride Acetylacetone, Thiourea Ethanol, Concentrated hydrochloric acid Reflux, 2 hours 80% prepchem.com
4,6-Dimethoxy-2-methylthiopyrimidine 2-Chloro-4,6-dimethoxypyrimidine, Sodium methyl mercaptide Methanol, Tetrabutylammonium bromide 45-50°C, 2 hours 95.6% asianpubs.orgasianpubs.org

Chemical Reactivity and Derivatization Studies of 4,6 Dimethoxypyrimidin 2 1h One

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further enhanced by the presence of suitable leaving groups on the ring. The introduction of activating groups, such as halides or sulfonyls, at the 2-, 4-, or 6-positions of the pyrimidine nucleus renders it amenable to displacement by a variety of nucleophiles.

Displacement of Activated Leaving Groups (e.g., Halides, Sulfonyl)

The displacement of halides and sulfonyl groups from the pyrimidine core is a fundamental strategy for the synthesis of a wide array of derivatives. While direct studies on 4,6-dimethoxypyrimidin-2(1H)-one are not extensively documented, the reactivity of analogous systems provides significant insight. For instance, in related dihalopyrimidines, the regioselectivity of nucleophilic substitution is a subject of considerable interest. Quantum mechanics studies on 2,4-dichloropyrimidines have shown that the site of nucleophilic attack (C-2 versus C-4) is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com

In the case of 2-sulfonylpyrimidines, the sulfonyl group acts as an excellent leaving group, facilitating arylation reactions. Structure-reactivity studies have demonstrated that 2-sulfonylpyrimidines can selectively arylate cysteine residues in proteins under benign aqueous conditions. acs.org This highlights the utility of the sulfonyl group as an activating group for nucleophilic substitution on the pyrimidine ring. The rate of these reactions can be significantly accelerated by the introduction of electron-withdrawing groups on the pyrimidine ring. acs.org

Reactant (Analogous System)Leaving GroupNucleophileProductReference
2,4-DichloropyrimidineChloroAmines2-Amino-4-chloropyrimidine or 4-Amino-2-chloropyrimidine wuxiapptec.com
2-MethylsulfonylpyrimidineMethylsulfonylThiols (e.g., Cysteine)2-Thioether-pyrimidine acs.org
2,4,6-TrifluoropyridineFluoroPyrazolate/Indazolate salts2,6-Dipyrazolyl/diindazolyl-4-fluoropyridine researchgate.net

Formation of Ether and Amine Linkages (O-arylation, N-arylation)

The formation of ether and amine linkages through O- and N-arylation, respectively, represents a powerful method for the synthesis of complex pyrimidine derivatives. The Chan-Evans-Lam (CEL) reaction, a copper-catalyzed cross-coupling of amines and phenols with arylboronic acids, has been successfully applied to the N-arylation of various heterocyclic systems, including pyrimidin-2(1H)-ones. Studies on 4-fluoroalkylpyrimidin-2(1H)-ones have shown that the N1-arylation proceeds efficiently with arylboronic acids in the presence of a copper catalyst. libretexts.org

Metal-free arylation reactions of ambident nucleophiles like pyridin-2-ones have also been achieved using diaryliodonium salts, with the selectivity for N- versus O-arylation being dependent on the base used. rsc.orggeneseo.edu This suggests that similar strategies could be employed for the selective arylation of this compound at either the N1 or O2 position.

Pyrimidine DerivativeCoupling PartnerReaction TypeProductCatalyst/ConditionsReference
4-Fluoroalkylpyrimidin-2(1H)-oneArylboronic acidN-arylationN1-Aryl-4-fluoroalkylpyrimidin-2(1H)-oneCu(II) acetate, boric acid libretexts.org
Pyridin-2-oneDiaryliodonium saltN-arylationN-Aryl-pyridin-2-oneN,N-diethylaniline (base) rsc.orggeneseo.edu
Pyridin-2-oneDiaryliodonium saltO-arylation2-AryloxypyridineQuinoline (base) rsc.orggeneseo.edu

Functional Group Transformations and Modifications

The functional groups present in this compound, namely the methoxy (B1213986) groups and the endocyclic amide, provide avenues for a range of transformations and modifications. These reactions allow for the introduction of diverse structural motifs and the synthesis of a broad spectrum of derivatives.

Condensation Reactions, including Schiff Base Formation

Condensation reactions are a key class of transformations for modifying the pyrimidine core. The Biginelli reaction, a multi-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a classic method for synthesizing dihydropyrimidinones. nih.govamazonaws.comnih.govmdpi.com This reaction underscores the general reactivity of the urea-like moiety within the pyrimidine ring towards condensation with carbonyl compounds.

Reactant 1Reactant 2Reaction TypeProduct TypeReference
Aldehydeβ-ketoester, UreaBiginelli ReactionDihydropyrimidinone nih.govamazonaws.comnih.govmdpi.com
Primary AmineAldehyde/KetoneSchiff Base FormationImine nih.govresearcherslinks.comiaea.orgresearchgate.net

Formation of Carbamate (B1207046) and Sulfonylurea Derivatives

The amino derivative, 2-amino-4,6-dimethoxypyrimidine (B117758), is a crucial intermediate in the synthesis of sulfonylurea herbicides. google.comgoogle.comnih.gov This highlights the importance of derivatizing the 2-position of the pyrimidine ring. The synthesis of sulfonylurea derivatives typically involves the reaction of an amine with a sulfonyl isocyanate or a sulfonyl carbamate. dergipark.org.tr For example, 2-amino-4,6-dimethoxypyrimidine can be reacted with a suitable sulfonyl chloride to form a sulfonamide, which can then be further reacted to yield the target sulfonylurea.

Carbamate derivatives can also be synthesized from the corresponding amino-pyrimidine. The reaction of 2-amino-4,6-dimethoxypyrimidine with chloroformates or other carbamoylating agents would lead to the formation of the corresponding carbamate derivatives. These functional groups are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds.

Starting Material (Analogous)ReagentProduct TypeReference
2-Amino-4,6-dimethoxypyrimidineSulfonyl isocyanate/Sulfonyl carbamateSulfonylurea google.comgoogle.comnih.govdergipark.org.tr
2-Amino-4,6-dimethoxypyrimidineChloroformateCarbamate-

Halogenation and Other Electrophilic Substitutions

Electrophilic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. researchgate.net However, the presence of electron-donating groups, such as the two methoxy groups in this compound, can activate the ring towards electrophilic attack, particularly at the C-5 position. rsc.org

Halogenation is a common electrophilic substitution reaction. While direct halogenation of this compound is not extensively reported, related pyrimidine systems can be halogenated under specific conditions. For example, enzymatic halogenation has been shown to be a powerful tool for the regioselective halogenation of various organic molecules, including those with aromatic rings. nih.gov Chemical methods for halogenation often employ reagents like N-halosuccinimides or molecular halogens in the presence of a Lewis acid. youtube.com The specific conditions required for the halogenation of this compound would depend on the desired regioselectivity and the reactivity of the substrate.

Substrate (Analogous System)ReagentReaction TypeProductReference
Activated PyrimidineN-HalosuccinimideHalogenationHalogenated Pyrimidine youtube.com
Aromatic CompoundNitrating Mixture (HNO₃/H₂SO₄)NitrationNitroaromatic Compound youtube.com
Aromatic CompoundFuming Sulfuric AcidSulfonationArenesulfonic Acid youtube.com

Tautomerism and Rearrangement Phenomena

The chemical behavior of this compound is significantly influenced by tautomeric equilibria and its propensity to undergo molecular rearrangements. These phenomena are crucial in understanding its reactivity and in designing synthetic pathways involving this compound.

Investigation of Keto-Enol Tautomerism in Pyrimidin-2(1H)-one Structures

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, and it is particularly relevant to the structure and reactivity of pyrimidin-2(1H)-one derivatives. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and in the case of pyrimidin-2(1H)-ones, this involves the migration of a proton and the shifting of double bonds. masterorganicchemistry.com

The equilibrium between the keto and enol forms can be influenced by several factors, including the solvent, temperature, and the presence of other functional groups on the pyrimidine ring. masterorganicchemistry.comyoutube.com In the solid state, derivatives of 4-hydroxypyrimidine (B43898) show a strong preference for the 3H-keto tautomer. nih.gov However, in solution, the equilibrium can be more dynamic. For instance, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution yielded the 1H-keto tautomer, while using an aqueous solution containing uric acid resulted in a 1:1 ratio of both the 1H-keto and 3H-keto tautomers. nih.gov

The stability of the different tautomeric forms is a key consideration. Generally, the keto form is more stable due to the greater strength of the C=O double bond compared to the C=C double bond. masterorganicchemistry.com However, factors such as aromaticity, conjugation, and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.comyoutube.com For example, in systems where the enol form is part of an extended conjugated system or can form a stable intramolecular hydrogen bond, the proportion of the enol tautomer at equilibrium can be significant. youtube.com

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com This catalysis is a crucial aspect of the reactivity of pyrimidin-2(1H)-ones, as it allows for the molecule to react through either its keto or enol form, depending on the reaction conditions.

A related phenomenon is the Dimroth rearrangement, which involves the transposition of heteroatoms within a heterocyclic ring system. nih.gov This rearrangement, often occurring in basic media, can be an unwanted side reaction but also a useful synthetic tool. nih.gov The mechanism generally involves the addition of a nucleophile, ring opening, and subsequent ring closure (ANRORC mechanism). nih.gov

The study of ureidopyrimidinone (UPy) derivatives, which dimerize via quadruple hydrogen bonding, has also provided insights into controlling keto-enol tautomerism. nih.gov By designing UPy derivatives that form only the 4[1H]-pyrimidinone dimer with a ketone configuration, researchers have been able to generate constitutionally clear supramolecular structures. nih.gov

Studies on Gas-Phase Smiles Rearrangement Reactions

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org This type of rearrangement is characterized by a nucleophile attacking an aromatic ring, leading to the displacement of a substituent. The reaction is typically facilitated by the presence of an electron-withdrawing group ortho to the leaving group. wikipedia.org

While the Smiles rearrangement is well-documented in solution-phase chemistry, its occurrence in the gas phase has also been investigated, particularly using mass spectrometry techniques. acs.orgnih.govresearchgate.net These gas-phase studies provide fundamental insights into the intrinsic reactivity of molecules in the absence of solvent effects.

In the context of pyrimidine derivatives, gas-phase fragmentation studies of protonated C60-pyrimidine derivatives have shown that the fragmentation pathways are highly dependent on the structure of the pyrimidine moiety and the site of protonation. nih.gov For instance, retro-cycloaddition processes were observed for derivatives synthesized via Diels-Alder reactions, but not for those from 1,3-dipolar cycloadditions. nih.gov

A notable variant is the Truce-Smiles rearrangement, where the incoming nucleophile is strong enough to effect the rearrangement without the need for activation of the aromatic ring by an electron-withdrawing group. wikipedia.org This has been observed, for example, in the conversion of an aryl sulfone to a sulfinic acid using an organolithium reagent. wikipedia.org

Recent research has also explored a radical version of the Smiles rearrangement, initiated by visible light. wikipedia.org This highlights the expanding scope of this classic rearrangement. Furthermore, the Hayashi rearrangement is considered the cationic counterpart to the Smiles rearrangement. wikipedia.org

Gas-phase studies on ortho-nitro-substituted diaryliodonium cations have revealed an unexpected "ortho effect" where the Smiles rearrangement is a crucial determinant in the aryl migration pattern. researchgate.net This underscores the subtle structural features that can govern the outcome of these rearrangements.

Co-crystallization and Proton Transfer Complex Formation

The ability of this compound and related pyrimidine derivatives to form co-crystals and proton transfer complexes is a testament to their utility in crystal engineering and the development of new materials. These interactions are driven by non-covalent forces, primarily hydrogen bonding and proton transfer.

Co-crystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical structure. It involves combining two or more different molecules in a stoichiometric ratio within a crystal lattice. nih.gov The selection of a suitable co-former is crucial for successful co-crystal formation and is often guided by principles of hydrogen bond complementarity. nih.gov While computational screening methods based on lattice energy calculations can be employed, experimental screening remains a key part of the process. nih.gov

Proton transfer complexes are formed when a proton is transferred from an acidic molecule (proton donor) to a basic molecule (proton acceptor). pharmacophorejournal.comnih.gov This results in the formation of an ion pair that is held together by electrostatic interactions and hydrogen bonds.

A study on the interaction between 2-amino-4,6-dimethoxypyrimidine (a close analog of the title compound) and 2,6-dichloro-4-nitrophenol (B181596) demonstrated the formation of a 1:1 proton transfer complex. pharmacophorejournal.com The formation of this complex was confirmed in different polar solvents and in the solid state. pharmacophorejournal.com Spectroscopic studies and theoretical calculations were used to characterize the complex and determine its formation constant. pharmacophorejournal.com

Similarly, the sulfa drug sulfamethazine, which contains a 4,6-dimethylpyrimidin-2-ylamino group, has been shown to form proton-transfer salts with strong organic acids like 5-nitrosalicylic acid and picric acid. nih.gov X-ray crystallography revealed the detailed hydrogen bonding networks in these salts, which involve interactions between the protonated pyrimidine ring and the anions. nih.gov

Computational and Theoretical Investigations of 4,6 Dimethoxypyrimidin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. nih.gov These calculations, typically employing methods like Density Functional Theory (DFT), can provide detailed insights into the molecule's geometry, electronic structure, and reactivity. rsc.org

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms in the molecule is determined by finding the minimum energy conformation. benthamdirect.com For 4,6-Dimethoxypyrimidin-2(1H)-one, this would involve calculating the bond lengths, bond angles, and dihedral angles of its pyrimidine (B1678525) ring and methoxy (B1213986) substituents. While specific experimental or calculated data for this compound is not available in the reviewed literature, a table of expected parameters based on similar pyrimidine structures is presented below for illustrative purposes. nist.govresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleExpected Value
Bond Length (Å)C2-N1~1.38
N1-C6~1.33
C6-C5~1.42
C5-C4~1.42
C4-N3~1.33
N3-C2~1.38
C2=O~1.22
C4-O(CH3)~1.36
C6-O(CH3)~1.36
Bond Angle (°)N1-C2-N3~116
C2-N3-C4~123
N3-C4-C5~117
C4-C5-C6~120
C5-C6-N1~117
C6-N1-C2~123
Dihedral Angle (°)C6-N1-C2-N3~0

Note: These values are illustrative and based on general parameters for similar heterocyclic compounds. Actual calculated values would require a specific DFT study.

Electronic structure analysis would further probe the distribution of electrons within the molecule, including the determination of atomic charges and the nature of the chemical bonds.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wikipedia.org For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. muni.czmdpi.com Conversely, positive potential (blue) would be anticipated around the hydrogen atoms. This information is crucial for predicting how the molecule might interact with other molecules or biological targets. acs.org

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mpg.de It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. muni.czschrodinger.com A smaller gap generally suggests higher reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 2: Illustrative Reactivity Descriptors for a Pyrimidine Derivative

DescriptorFormulaSignificance
HOMO EnergyEHOMOElectron donating ability
LUMO EnergyELUMOElectron accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity/stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Global Softness (S)1/(2η)Measure of reactivity

Note: Actual values for this compound would need to be determined through specific quantum chemical calculations.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into a static molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, taking into account its interactions with its environment (e.g., a solvent or a biological macromolecule). rsc.orgresearchgate.net

Modeling of Molecular Interactions and Conformational Landscapes

An MD simulation of this compound would reveal its dynamic behavior, including the rotation of the methoxy groups and potential puckering of the pyrimidine ring. This allows for the exploration of the molecule's conformational landscape, identifying the most populated and energetically favorable shapes it can adopt. nih.gov Such studies are crucial for understanding how the molecule might bind to a receptor, as both the molecule's conformation and its flexibility play a significant role in molecular recognition. benthamdirect.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to analyze the results of a quantum chemical calculation in a way that aligns with classical chemical concepts of bonding. wikipedia.orgwisc.edu It partitions the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. mpg.denih.gov

Table 3: Hypothetical NBO Analysis Donor-Acceptor Interactions for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-N3)---
LP(1) N3π(C4-C5)---
π(C4-C5)π(C6-N1)---
LP(2) O(C4)σ(C4-N3)---
LP(2) O(C6)σ*(C6-N1)---

Note: This table is illustrative. The specific donor-acceptor interactions and their corresponding stabilization energies would be determined from an NBO analysis of the calculated wavefunction of this compound.

Applications and Synthetic Utility of 4,6 Dimethoxypyrimidin 2 1h One As an Organic Building Block

Role as an Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

4,6-Dimethoxypyrimidin-2(1H)-one serves as a crucial intermediate in the construction of various heterocyclic systems. The reactivity of its pyrimidine (B1678525) core and the presence of methoxy (B1213986) groups allow for a range of chemical transformations, leading to the formation of more complex molecular architectures.

The synthesis of pyrimidine derivatives often involves multi-step reactions starting from readily available materials. For instance, a variety of pyrimidine-N-heterocycle hybrids have been developed through a two-step process from simple, commercially available starting materials. nih.gov This approach allows for the incorporation of the 4,6-dimethoxypyrimidine (B185312) core into different N-heterocycles, creating a library of structurally diverse compounds. nih.gov

One common strategy involves the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives. This method has been employed to synthesize pyrimidinone and dihydropyrimidinone derivatives, as well as 2,4-diaryl-substituted pyrimidines. nih.gov The Biginelli reaction, a one-pot multicomponent reaction, is another key method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. mdpi.comnih.gov This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, often catalyzed by an acid. mdpi.comnih.gov The versatility of these synthetic routes highlights the importance of pyrimidine-based compounds as foundational structures for building a wide range of heterocyclic compounds. researchgate.net

Scaffold for the Development of Pyrimidine-based Bioactive Compounds

The 4,6-dimethoxypyrimidine scaffold is a prominent feature in many bioactive molecules, demonstrating its importance in medicinal and agricultural chemistry. nih.govresearchgate.net Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.net

The synthesis of these bioactive compounds often leverages the reactivity of the pyrimidine ring. For example, a series of novel pyrimidine derivatives containing a urea pharmacophore were designed and synthesized to test their insecticidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and yellow fever. nih.gov Similarly, the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives has led to the discovery of potent cytotoxic agents with potential applications in cancer therapy. nih.govrsc.org

The following table provides examples of bioactive pyrimidine derivatives and their reported activities:

Compound ClassBiological ActivityReference
Pyrimidine-N-heterocycle hybridsHerbicidal nih.gov
Pyrano[2,3-d]pyrimidinesAntimicrobial, Cytotoxic, Urease inhibitory, α-amylase and α-glucosidase inhibitory acs.org
Pyrimidine-biphenyl derivativesHerbicidal (AHAS inhibitors) mdpi.com
Pyrimidin-4-amine derivativesInsecticidal, Acaricidal, Fungicidal researchgate.netnih.gov
O-PyrimidinylsalicylatesHerbicidal capes.gov.br
4,6-DiarylpyrimidinesAnticancer (PI3K inhibitors) nih.gov
Pyrido[2,3-d]pyrimidinesCytotoxic (PIM-1 kinase inhibitors) nih.govrsc.org
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)Anticancer, Anti-inflammatory, Antioxidant, Antimicrobial, Antimalarial, Antitubercular mdpi.com

Precursors for Research in Agro-chemical Development (e.g., Herbicides, Pesticides)

The 4,6-dimethoxypyrimidine moiety is a key structural motif in the design of novel and highly active herbicides. nih.gov Many commercially successful herbicides incorporate this structural unit. nih.gov For instance, derivatives of 4,6-dimethoxypyrimidine have been synthesized and shown to possess significant herbicidal activity against various weeds. nih.govcapes.gov.brresearchgate.netnih.gov

One notable class of herbicides derived from this scaffold are the pyrimidinyloxybenzylamines, which act as acetohydroxyacid synthase (AHAS) inhibitors. nih.govmdpi.com These compounds have demonstrated excellent herbicidal activities at low application rates. mdpi.com Research has also focused on synthesizing O-pyrimidinylsalicylates and their analogues, with some compounds exhibiting very strong pre- and post-emergent herbicidal activity against a variety of grass and broadleaf weeds. capes.gov.brbohrium.com

The development of new pesticides is crucial to combat the evolution of resistance. In this context, novel pyrimidin-4-amine derivatives have been synthesized and shown to possess excellent insecticidal and fungicidal activities. researchgate.netnih.gov These findings underscore the importance of the 4,6-dimethoxypyrimidine scaffold as a versatile platform for the discovery of new agrochemicals. researchgate.netdntb.gov.ua

The following table summarizes some herbicidal and pesticidal compounds derived from the 4,6-dimethoxypyrimidine core:

Compound/DerivativeTarget Pest/WeedMode of Action/ActivityReference
Pyrimidine–tetrahydrocarbazole hybridDigitaria sanguinalis and other weedsPost-emergence herbicidal activity nih.gov
O-(4,6-dimethoxypyrimidin-2-yl) salicylic (B10762653) acid and its methyl esterVarious grass and broadleaf weedsStrong pre- and post-emergent herbicidal activity capes.gov.br
Pyrimidinyloxybenzylamines (e.g., ZJ0273)Weeds in oilseed rapeAHAS inhibitor mdpi.com
4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetatesMonocotyledonous plants (e.g., Digitaria sanguinalis)High herbicidal activity nih.gov
Pyrimidin-4-amine derivativesMythimna separata, Plutella xylostella, Tetranychus urticae, Erysiphe graminis, Puccinia sorghiInsecticidal, Acaricidal, and Fungicidal activity researchgate.netnih.gov
Pyrimidine derivatives containing urea pharmacophoreAedes aegypti (mosquito)Insecticidal activity nih.gov

Precursors for Research in Pharmaceutical Lead Compound Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. derpharmachemica.comnih.gov this compound and its derivatives serve as valuable precursors for the discovery of new pharmaceutical lead compounds. The versatility of the pyrimidine ring allows for the synthesis of a wide range of molecules with diverse pharmacological activities. researchgate.netnih.gov

For example, derivatives of 4,6-diarylpyrimidines have been investigated as potential anticancer agents due to their ability to inhibit phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology. nih.gov Similarly, the synthesis of novel pyrido[2,3-d]pyrimidine derivatives has yielded compounds with potent cytotoxicity against cancer cell lines, acting as PIM-1 kinase inhibitors. nih.govrsc.org Furthermore, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) have garnered significant interest due to their broad range of pharmacological activities, including potential applications in AIDS therapy. mdpi.com

The term "drug precursor" refers to a substance that is used in the manufacture of a drug. wikipedia.org In this context, 4,6-dihydroxy-2-methylpyrimidine, a related compound, is recognized as an important precursor in the preparation of medicinal products. researchgate.nettsijournals.com The synthetic accessibility and the diverse biological activities of pyrimidine derivatives make them attractive candidates for further investigation in drug discovery programs. nih.govnih.gov

Potential in Material Science Research (e.g., Catalyst Development)

While the primary applications of this compound and its derivatives have been in the life sciences, there is emerging interest in their potential within material science. The synthesis of complex molecules often relies on efficient catalytic systems. acs.orgnih.gov

The development of hybrid catalysts is an active area of research for promoting various organic transformations, including the synthesis of pyrimidine-containing heterocycles. acs.orgnih.gov For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives can be achieved using a variety of catalysts, including organocatalysts, metal catalysts, and nanocatalysts. acs.orgnih.gov The ability to tune the structure of pyrimidine derivatives opens up possibilities for their use as ligands in organometallic catalysis or as functional components in new materials. researchgate.net While this area is less explored compared to its biological applications, the inherent chemical properties of the pyrimidine ring suggest that compounds like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) could find utility in the design of novel catalysts and functional materials. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The drive towards green chemistry is reshaping the synthesis of heterocyclic compounds, including 4,6-Dimethoxypyrimidin-2(1H)-one. Future research will likely focus on moving away from conventional methods towards more sustainable and efficient protocols.

A significant area of development is the use of multicomponent reactions (MCRs) . These reactions, where multiple reactants combine in a single pot to form a product that incorporates portions of all reactants, offer significant advantages in terms of atom economy, reduced waste, and simplified procedures. xjenza.org The Biginelli reaction, a classic MCR for producing dihydropyrimidinones, can be adapted and optimized for pyrimidinone synthesis using novel catalysts and conditions. xjenza.orgrsc.org Future methodologies could involve the direct use of alcohols derived from biomass, which are converted in situ to the required aldehyde intermediates, thus providing a greener alternative to using volatile and often toxic aldehydes. nih.govmdpi.com

The exploration of novel catalytic systems is another promising frontier. This includes:

Heterogeneous Catalysts: Natural and reusable catalysts, such as cuttlebone, have been shown to be effective in solvent-free synthesis of dihydropyrimidin-2(1H)-ones, offering high yields and simple work-up procedures. researchgate.net

Iridium-Pincer Complexes: These catalysts have demonstrated high efficiency and regioselectivity in the multicomponent synthesis of other pyrimidines from alcohols and amidines, suggesting their potential applicability for synthesizing derivatives of this compound. nih.gov

Ionic Liquids: Heteropolyanion-based ionic liquids have been used as recyclable catalysts for the one-pot synthesis of dihydropyrimidinones directly from alcohols under microwave irradiation, representing a sustainable and efficient approach. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrimidinone Synthesis

Feature Conventional Synthesis Future Sustainable Synthesis
Starting Materials Often relies on pre-functionalized, petroleum-derived substrates. Utilizes biomass-derived alcohols, simple building blocks. nih.govmdpi.com
Reaction Type Stepwise, linear synthesis. One-pot, multicomponent reactions (MCRs). xjenza.orgrsc.org
Catalysts Often uses homogeneous, non-recyclable acid/base catalysts. Employs reusable heterogeneous catalysts, novel organometallic complexes (e.g., Iridium-based), and ionic liquids. nih.govmdpi.comresearchgate.net
Conditions Often requires harsh conditions and volatile organic solvents. Favors solvent-free conditions, microwave or ultrasound irradiation. mdpi.comresearchgate.net
Efficiency & Waste Lower atom economy, multiple purification steps leading to more waste. High atom economy, minimal waste, simplified work-up. xjenza.org

Investigation of Advanced Derivatization Strategies for Enhanced Functionalization

The functionalization of the this compound scaffold is key to unlocking new applications. Future research will focus on advanced derivatization strategies to precisely tune the molecule's steric and electronic properties. This allows for the creation of libraries of novel compounds for screening in various applications.

Key areas for future derivatization research include:

C-H Activation: Direct functionalization of the C-5 position, which is typically unreactive, would provide a powerful tool for introducing a wide range of substituents without the need for pre-installed activating groups.

Modification of Methoxy (B1213986) Groups: Nucleophilic substitution of one or both methoxy groups at the C-4 and C-6 positions can introduce diverse functionalities. This could create derivatives with altered solubility, hydrogen-bonding capabilities, and electronic properties.

N-Substitution: Derivatization at the N-1 and N-3 positions of the pyrimidinone ring can be used to attach various side chains, which is a common strategy in medicinal chemistry to modulate pharmacological activity and pharmacokinetic properties.

These strategies will enable the synthesis of novel pyrimidinone derivatives for applications in drug discovery, where they have shown potential as A2B adenosine (B11128) receptor antagonists, and in materials science. nih.gov

Table 2: Potential Derivatization Strategies for this compound

Position Type of Derivatization Potential Functional Groups Desired Outcome
C-5 Electrophilic/Radical Substitution, C-H Activation Halogens, Alkyl, Aryl, Nitro groups Modulate electronic properties; provide handles for further cross-coupling reactions.
C-4, C-6 Nucleophilic Aromatic Substitution Amines, Thiols, Alkoxy groups with varying chain lengths Tune solubility, hydrogen bonding capacity, and receptor binding interactions.
N-1, N-3 Alkylation, Acylation, Arylation Alkyl chains, Phenyl rings, Heterocyclic moieties Enhance biological activity, improve pharmacokinetic profile (ADMET properties). epstem.net
C-2 (=O) Thionation Thioketone (=S) Create thio-analogs which often exhibit different biological activities compared to their oxygen counterparts.

In-depth Computational Studies of Reaction Mechanisms and Intermolecular Forces

Computational chemistry provides invaluable insights that can accelerate the development of new synthetic methods and applications. Future research on this compound will increasingly rely on in-depth computational studies.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate the step-by-step mechanisms of existing and novel synthetic reactions, such as the Biginelli or Hantzsch-like reactions. rsc.org

Predict the regioselectivity and chemoselectivity of derivatization reactions, guiding experimental efforts. rsc.org

Calculate global reactivity descriptors (e.g., HOMO-LUMO energy gaps, chemical hardness) to understand the molecule's intrinsic reactivity. dntb.gov.uanih.govnih.gov

Investigate the energetics of different tautomeric forms and their relative stabilities.

Molecular Dynamics (MD) and Docking Simulations will be crucial for:

Understanding the intermolecular forces, particularly hydrogen bonding, that govern the self-assembly of pyrimidinone derivatives in supramolecular structures.

Predicting the binding modes and affinities of novel derivatives with biological targets, such as enzymes or receptors, which is a key step in rational drug design. dntb.gov.ua

Simulating the behavior of pyrimidinone-based materials to predict their bulk properties.

These computational approaches, when used in concert with experimental work, will provide a detailed understanding of the molecule's behavior at an atomic level, facilitating the design of more efficient syntheses and more effective functional molecules.

Table 3: Application of Computational Methods to this compound Research

Computational Method Research Area Specific Application
Density Functional Theory (DFT) Reaction Mechanisms Mapping energy profiles of synthetic pathways; identifying transition states and intermediates. rsc.org
Molecular Properties Calculating electronic structure, molecular electrostatic potential (MEP), and reactivity indices. epstem.netdntb.gov.ua
Time-Dependent DFT (TD-DFT) Spectroscopic Analysis Predicting UV-Vis absorption spectra to aid in characterization. dntb.gov.ua
Quantum Theory of Atoms in Molecules (QTAIM) Intermolecular Forces Characterizing and quantifying non-covalent interactions like hydrogen bonds in dimers or crystals.
Molecular Docking Drug Discovery Predicting binding poses and affinities of derivatives to protein targets. dntb.gov.uanih.gov
Molecular Dynamics (MD) Simulations Supramolecular Chemistry & Materials Science Simulating the dynamic behavior of self-assembled structures and polymers containing the pyrimidinone motif.
ADMET Prediction Medicinal Chemistry In-silico screening of derivatives for their Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. epstem.netnih.gov

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

While this compound is a known building block, its application in emerging fields of chemistry is an exciting area for future exploration. The unique electronic and hydrogen-bonding characteristics of the pyrimidinone core make it an attractive scaffold for development in several areas.

Supramolecular Chemistry: The ability of the pyrimidinone core to form stable, directional hydrogen bonds makes it an excellent candidate for designing self-assembling systems. Future work could involve incorporating this unit into larger molecules to create complex supramolecular architectures like capsules, polymers, or gels for applications in sensing, catalysis, or materials science. rsc.orgnih.gov

Medicinal Chemistry: Beyond its role as an intermediate, the 4,6-dimethoxypyrimidinone scaffold itself could be the basis for new therapeutic agents. Its structural similarity to nucleobases suggests potential applications in antiviral or anticancer therapies. The discovery of dihydropyrimidin-2(1H)-ones as selective A2B adenosine receptor antagonists highlights the potential for this class of compounds in treating inflammatory conditions and other diseases. nih.gov

Materials Science: Integrating the 4,6-dimethoxypyrimidinone motif into polymers could lead to materials with tunable properties. The hydrogen-bonding capabilities could be exploited to create self-healing polymers, stimuli-responsive materials, or materials with enhanced thermal stability.

Agrochemicals: Continued exploration of derivatives for use as herbicides, fungicides, or insecticides remains a viable research direction, building upon the established utility of pyrimidine-based compounds in this sector.

By exploring these advanced fields, the utility of this compound can be expanded far beyond its current applications, cementing its role as a truly versatile platform molecule in modern chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.